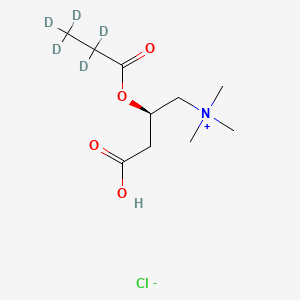
Propionyl-D5-L-carnitine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levocarnitine propionate-d5 (hydrochloride) is a deuterium-labeled derivative of levocarnitine propionate hydrochloride. This compound is used primarily in scientific research to study various physiological and pharmacological processes. Levocarnitine itself is a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levocarnitine propionate-d5 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into levocarnitine propionate hydrochloride. The synthesis involves the reaction of levocarnitine with propionic acid in the presence of deuterium oxide (D2O) to replace hydrogen atoms with deuterium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of levocarnitine propionate-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Levocarnitine propionate-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which are studied for their physiological and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Levocarnitine propionate-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving carnitine.
Biology: Helps in studying the role of carnitine in cellular energy production and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like renal dysfunction, congestive heart failure, and intermittent claudication.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Levocarnitine propionate-d5 (hydrochloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand its pharmacokinetics and pharmacodynamics. The primary molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levocarnitine: The parent compound, used for treating carnitine deficiency.
Levocarnitine propionate: Similar to levocarnitine propionate-d5 but without deuterium labeling.
Acetyl-L-carnitine: Another derivative of levocarnitine, used for its neuroprotective properties.
Uniqueness
Levocarnitine propionate-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C10H20ClNO4 |
|---|---|
Molekulargewicht |
258.75 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(2,2,3,3,3-pentadeuteriopropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i1D3,5D2; |
InChI-Schlüssel |
KTFMPDDJYRFWQE-VTSGJSMDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





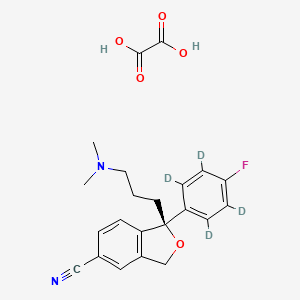
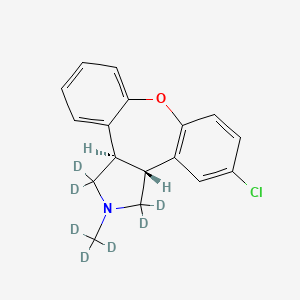

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
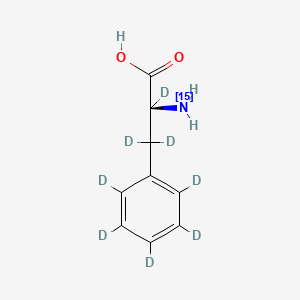
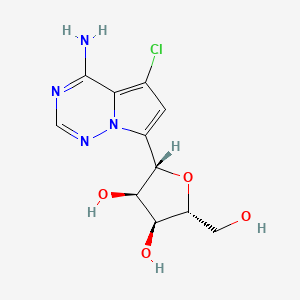
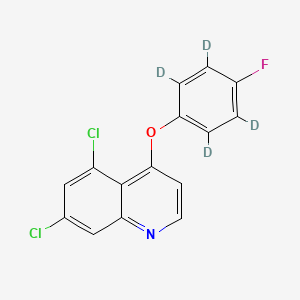

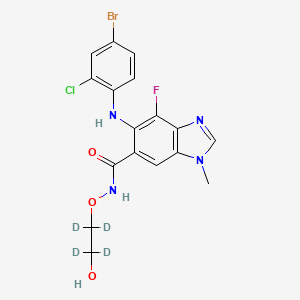
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
